5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with a chloromethylating agent, such as chloromethyl methyl ether, under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different functional groups attached to the pyrazole or pyrimidine rings, enhancing their chemical and biological properties .
Scientific Research Applications
5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one: Lacks the chloromethyl group but shares the core structure.
5-Methyl-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one: Has a methyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one makes it unique, as this group can participate in various chemical reactions, allowing for further functionalization and derivatization.
Properties
CAS No. |
948239-15-4 |
---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-(chloromethyl)-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H10ClN3O/c14-8-10-6-13(18)17-12(15-10)7-11(16-17)9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChI Key |
MTDYJDLNFSRZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.